

Physicochemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocyclopenta[b]indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,2,3,4-Tetrahydrocyclopenta[b]indole**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **1,2,3,4-Tetrahydrocyclopenta[b]indole**.

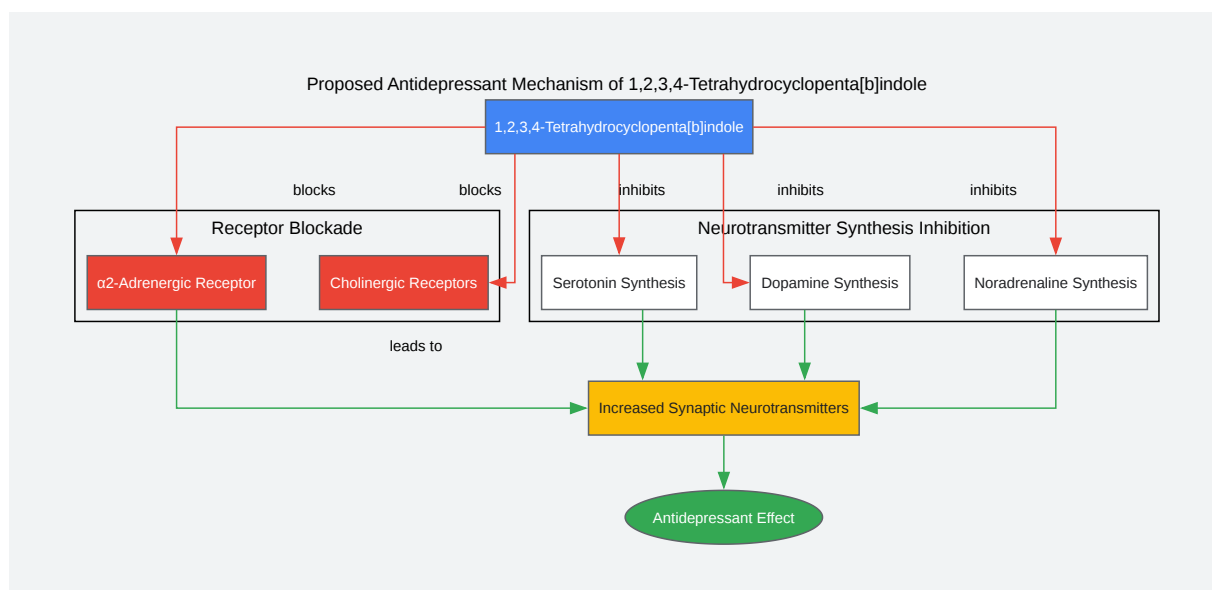
| Property | Value | Source |
|---------------------------------------|--|--------|
| Molecular Formula | C ₁₁ H ₁₁ N | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Melting Point | 100.5-105.5 °C | [3] |
| Boiling Point | 300.9 °C | [1] |
| logP (calculated) | 2.7 | [2] |
| pKa (predicted for 7-iodo derivative) | 16.97 ± 0.20 | [4] |
| Appearance | Light yellow to brown crystalline powder | [3] |

Note on Solubility: Experimental solubility data for **1,2,3,4-Tetrahydrocyclopenta[b]indole** in various solvents is not readily available in the reviewed literature. However, based on the parent indole structure, it is expected to be slightly soluble in water and more soluble in organic solvents such as ethanol, ethyl acetate, benzene, and chloroform.[5] The calculated logP value of 2.7 suggests a greater affinity for lipophilic environments over aqueous media.

Biological Activity and Potential Signaling Pathways

1,2,3,4-Tetrahydrocyclopenta[b]indole has demonstrated potential as an antidepressant in animal models and has shown inhibitory activity against the replication of HIV and Hepatitis C virus in cell cultures.[1] The antidepressant effects are thought to be mediated through the blockade of α 2-adrenergic and cholinergic receptors, as well as the inhibition of serotonin, dopamine, and noradrenaline synthesis.[1]

Below is a conceptual diagram illustrating the proposed antidepressant mechanism of action.



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Caption: Proposed mechanism of antidepressant action.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for **1,2,3,4-Tetrahydrocyclopenta[b]indole**.

Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of the crystalline **1,2,3,4-Tetrahydrocyclopenta[b]indole** is finely powdered and packed into a capillary tube, sealed at one end.

- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube or a melting point apparatus).
- **Heating:** The heating bath is heated slowly and steadily.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

- **Sample Preparation:** A small amount of liquid **1,2,3,4-Tetrahydrocyclopenta[b]indole** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.
- **Apparatus Setup:** The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform heating.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Qualitative)

- **Sample Preparation:** A small, measured amount of **1,2,3,4-Tetrahydrocyclopenta[b]indole** is placed in a test tube.
- **Solvent Addition:** A measured volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) is added to the test tube.
- **Mixing:** The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
- **Observation:** The solution is observed to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble). This can be

repeated with different solvents and at different temperatures.

pKa Determination (Potentiometric Titration)

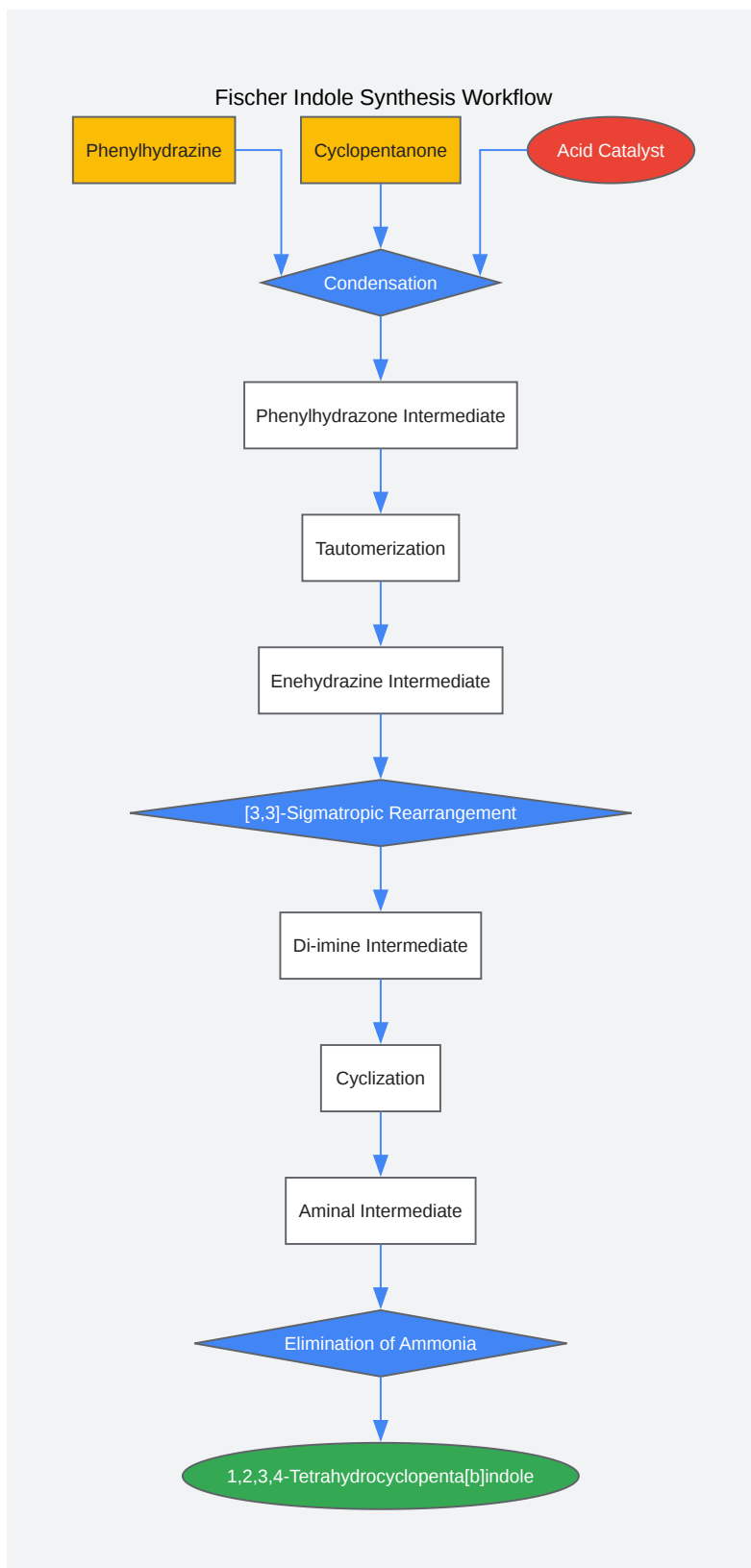
- **Solution Preparation:** A precise weight of **1,2,3,4-Tetrahydrocyclopenta[b]indole** is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).
- **Titration:** The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.
- **Data Analysis:** A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination (Shake-Flask Method)

- **Phase Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other.
- **Partitioning:** A known amount of **1,2,3,4-Tetrahydrocyclopenta[b]indole** is dissolved in one of the phases (usually n-octanol). The two phases are then mixed and shaken vigorously for a sufficient time to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

The most common method for the synthesis of indole derivatives, including **1,2,3,4-Tetrahydrocyclopenta[b]indole**, is the Fischer indole synthesis.^[6] The general workflow is depicted below.



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Caption: General workflow for Fischer indole synthesis.

This guide provides a foundational understanding of the physicochemical properties of **1,2,3,4-Tetrahydrocyclopenta[b]indole**. Further experimental validation of predicted values is recommended for specific research and development applications.

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